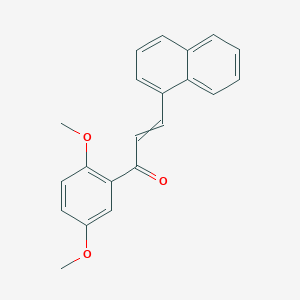
1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one is a synthetic organic compound belonging to the chalcone family. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 1-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different solvents, catalysts, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound exhibits potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research into its pharmacological properties suggests it may be useful in developing new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one can be compared with other chalcone derivatives, such as:
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties and used in recreational drugs.
1-(2,5-Dimethoxyphenyl)-2-aminoethanol: Used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
914383-78-1 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H18O3/c1-23-17-11-13-21(24-2)19(14-17)20(22)12-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3 |
InChI Key |
FNHCTIJEXFJOKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















